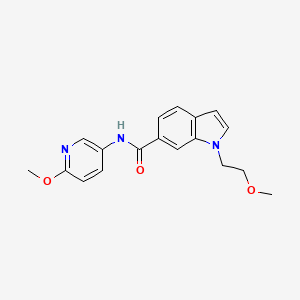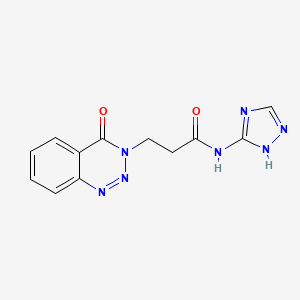
1-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1H-indole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It belongs to the class of indole derivatives and contains both an indole ring and a carboxamide functional group.
- The compound’s structure consists of an indole core with a 6-carboxamide substituent and a 6-methoxypyridine group attached to the nitrogen atom.
- Its systematic name reflects the presence of a methoxyethyl group at the 1-position of the indole ring.
1-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1H-indole-6-carboxamide: , also known by its chemical formula , is a complex organic compound.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through , where the indole core is assembled and then functionalized.
Reaction Conditions: Specific reaction conditions may vary, but typical steps include , , and .
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale production facilities.
Analyse Chemischer Reaktionen
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction and conditions. For example, reduction may yield the corresponding amine.
Wissenschaftliche Forschungsanwendungen
Biology: It could serve as a for biological studies, interacting with specific receptors or enzymes.
Medicine: Investigations focus on its pharmacological properties, potential therapeutic effects, and toxicity.
Industry: Although not widely used industrially, it may find applications in specialized fields.
Wirkmechanismus
- The compound’s mechanism of action likely involves binding to specific receptors or enzymes due to its structural features.
- Further research is needed to elucidate its precise targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of an indole core, carboxamide, and methoxypyridine groups distinguishes it.
Similar Compounds: While no direct analogs exist, related compounds include other indole derivatives and carboxamides.
Eigenschaften
Molekularformel |
C18H19N3O3 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
1-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)indole-6-carboxamide |
InChI |
InChI=1S/C18H19N3O3/c1-23-10-9-21-8-7-13-3-4-14(11-16(13)21)18(22)20-15-5-6-17(24-2)19-12-15/h3-8,11-12H,9-10H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
INDVAWFVMKIENW-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C=CC2=C1C=C(C=C2)C(=O)NC3=CN=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B12158420.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B12158425.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12158433.png)
![(2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-[4-(methylethoxy)phenyl]prop-2-en-1-one](/img/structure/B12158436.png)

![N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12158449.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one](/img/structure/B12158451.png)
![4-hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12158466.png)
![ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B12158473.png)
![4-{[4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}benzamide](/img/structure/B12158476.png)
![(4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12158482.png)
![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B12158504.png)
![N-[2-oxo-2-(phenylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12158508.png)
